molecular formula C8H12BrClN2O2S2 B1376138 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride CAS No. 1420864-59-0

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride

Cat. No.: B1376138
CAS No.: 1420864-59-0
M. Wt: 347.7 g/mol
InChI Key: XTXRMAMXAZDFBT-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride is an organic compound with the molecular formula C8H12BrClN2O2S2. It is a derivative of piperazine, a heterocyclic organic compound, and features a bromothiophene moiety.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride has several applications in scientific research:

Safety and Hazards

Safety data for this compound is currently unavailable online . It’s always important to handle chemicals with appropriate safety measures.

Preparation Methods

The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group may play a role in binding to these targets, while the piperazine moiety may influence the compound’s overall pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

1-((5-Bromothiophen-2-yl)sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:

    1-((5-Chlorothiophen-2-yl)sulfonyl)piperazine hydrochloride: Similar structure but with a chlorine atom instead of bromine.

    1-((5-Methylthiophen-2-yl)sulfonyl)piperazine hydrochloride: Similar structure but with a methyl group instead of bromine.

    1-((5-Nitrothiophen-2-yl)sulfonyl)piperazine hydrochloride: Similar structure but with a nitro group instead of bromine.

The presence of different substituents on the thiophene ring can significantly influence the compound’s overall behavior and effectiveness in various applications .

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S2.ClH/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11;/h1-2,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRMAMXAZDFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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